molecular formula C13H9BrClFN2O B5881482 N-(4-bromo-2-fluorophenyl)-N'-(4-chlorophenyl)urea

N-(4-bromo-2-fluorophenyl)-N'-(4-chlorophenyl)urea

Cat. No. B5881482
M. Wt: 343.58 g/mol
InChI Key: HWOJFXQKUQJBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-N'-(4-chlorophenyl)urea, commonly known as BFCU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFCU belongs to the class of urea derivatives, which are widely used in medicinal chemistry for the development of drugs targeting various diseases.

Mechanism of Action

The exact mechanism of action of BFCU is not fully understood. However, studies have shown that BFCU can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects
BFCU has been reported to have various biochemical and physiological effects. In vitro studies have shown that BFCU can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of genes involved in cancer cell proliferation. BFCU has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BFCU has several advantages for lab experiments. It has a high yield synthesis method, making it easy to obtain in large quantities. BFCU is also stable under standard laboratory conditions, making it suitable for long-term storage. However, BFCU has some limitations, such as its poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of BFCU. One potential direction is the development of BFCU derivatives with improved solubility and bioavailability. Another direction is the investigation of BFCU's potential applications in other fields, such as agriculture and material science. Finally, the study of BFCU's mechanism of action and its potential interactions with other compounds can provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of BFCU involves the reaction of 4-bromo-2-fluoroaniline with 4-chlorophenyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BFCU. This synthesis method has been reported to have a high yield and can be easily scaled up for large-scale production.

Scientific Research Applications

BFCU has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, BFCU has been investigated for its anti-cancer properties. Studies have shown that BFCU can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFN2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJFXQKUQJBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.